![molecular formula C15H11FO B12569786 1-Fluoro-4-[(3-phenylprop-2-yn-1-yl)oxy]benzene CAS No. 266001-12-1](/img/structure/B12569786.png)
1-Fluoro-4-[(3-phenylprop-2-yn-1-yl)oxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-4-[(3-phenylprop-2-yn-1-yl)oxy]benzene is an organic compound with the molecular formula C15H11FO. It is characterized by the presence of a fluoro-substituted benzene ring connected to a phenylprop-2-yn-1-yloxy group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
The synthesis of 1-Fluoro-4-[(3-phenylprop-2-yn-1-yl)oxy]benzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1-fluoro-4-iodobenzene and 3-phenylprop-2-yn-1-ol.
Reaction Conditions: The key step involves the coupling of 1-fluoro-4-iodobenzene with 3-phenylprop-2-yn-1-ol using a palladium-catalyzed Sonogashira coupling reaction. This reaction is typically carried out in the presence of a base such as triethylamine and a palladium catalyst like Pd(PPh3)2Cl2.
Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
1-Fluoro-4-[(3-phenylprop-2-yn-1-yl)oxy]benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluoro group on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The phenylprop-2-yn-1-yloxy group can undergo oxidation to form corresponding carbonyl compounds.
Reduction Reactions: The triple bond in the phenylprop-2-yn-1-yloxy group can be reduced to form the corresponding alkene or alkane.
Common reagents used in these reactions include nucleophiles like sodium methoxide for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents like hydrogen gas in the presence of a palladium catalyst for reduction .
Scientific Research Applications
1-Fluoro-4-[(3-phenylprop-2-yn-1-yl)oxy]benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Fluoro-4-[(3-phenylprop-2-yn-1-yl)oxy]benzene is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
1-Fluoro-4-[(3-phenylprop-2-yn-1-yl)oxy]benzene can be compared with similar compounds such as:
1-Fluoro-4-(prop-2-yn-1-yloxy)benzene: This compound lacks the phenyl group, making it less complex.
1-Fluoro-4-(phenylprop-2-yn-1-yloxy)benzene: This compound has a similar structure but may exhibit different reactivity due to the absence of the phenyl group on the prop-2-yn-1-yloxy moiety.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties .
Properties
CAS No. |
266001-12-1 |
|---|---|
Molecular Formula |
C15H11FO |
Molecular Weight |
226.24 g/mol |
IUPAC Name |
1-fluoro-4-(3-phenylprop-2-ynoxy)benzene |
InChI |
InChI=1S/C15H11FO/c16-14-8-10-15(11-9-14)17-12-4-7-13-5-2-1-3-6-13/h1-3,5-6,8-11H,12H2 |
InChI Key |
SRAPZTSSVJNIFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CCOC2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


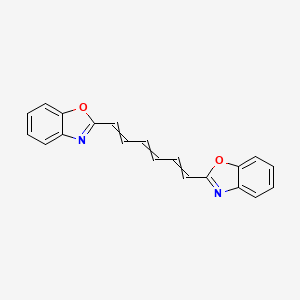
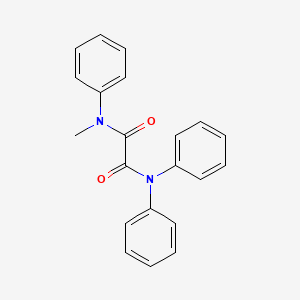
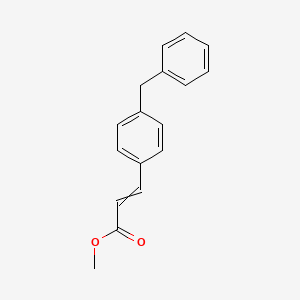
![Ethyl 2-amino-3-[tri(propan-2-yl)silyl]benzoate](/img/structure/B12569723.png)
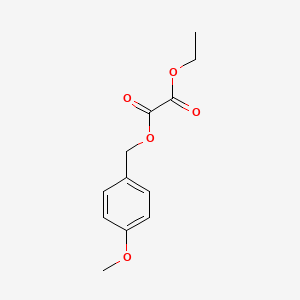
![(2-{[(4,5-Dihydro-1H-imidazol-2-yl)methyl]amino}phenyl)(pyrrolidin-1-yl)methanone](/img/structure/B12569737.png)
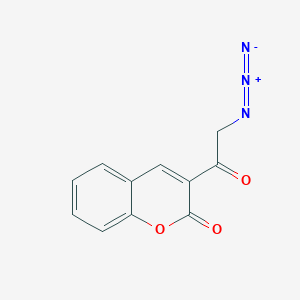

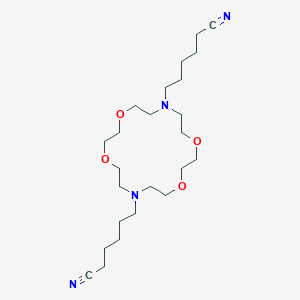
![Ethyl 3-bromo-7-oxo-7lambda~5~-thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B12569768.png)
![Phenol, 2,6-bis(1,1-dimethylethyl)-4-[(4-methylphenyl)methyl]-](/img/structure/B12569771.png)
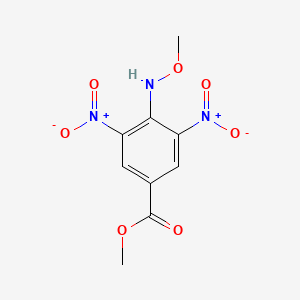
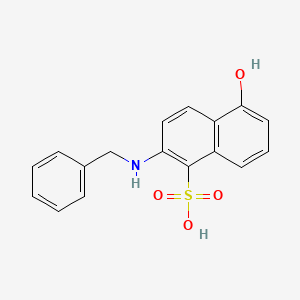
![{[1-(Benzylsulfanyl)prop-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B12569782.png)
